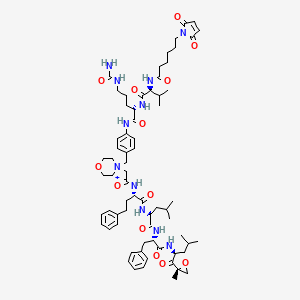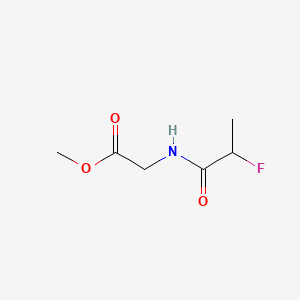
Methyl 2-(2-fluoropropanoylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-fluoropropanoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and a fluorinated amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoropropanoylamino)acetate typically involves the reaction of 2-fluoropropanoic acid with methyl glycinate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction can be represented as follows:
2-fluoropropanoic acid+methyl glycinate→Methyl 2-(2-fluoropropanoylamino)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids may be used to accelerate the esterification reaction. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-fluoropropanoylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-fluoropropanoic acid and methyl glycinate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-fluoropropanoic acid and methyl glycinate.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2-fluoropropanoylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-fluoropropanoylamino)acetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amide groups can undergo hydrolysis, releasing active intermediates that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with similar reactivity but lacking the fluorinated amide group.
Ethyl 2-(2-fluoropropanoylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-fluoropropanoic acid: The parent acid of the compound, lacking the ester group.
Uniqueness
Methyl 2-(2-fluoropropanoylamino)acetate is unique due to the presence of both a fluorinated amide group and a methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10FNO3 |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
methyl 2-(2-fluoropropanoylamino)acetate |
InChI |
InChI=1S/C6H10FNO3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3H2,1-2H3,(H,8,10) |
Clé InChI |
APMRESWUYDYLQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




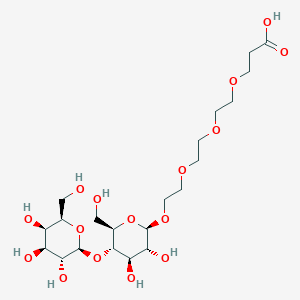
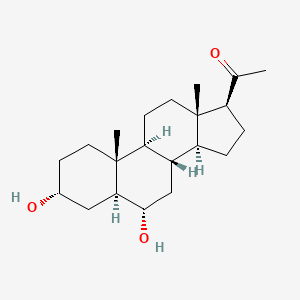
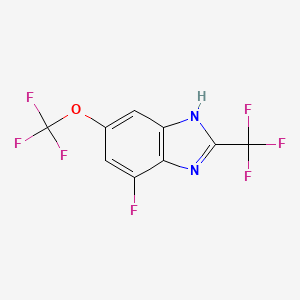
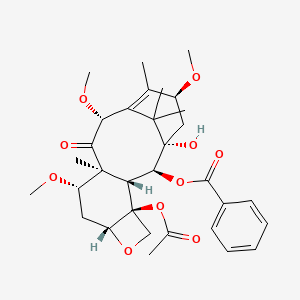
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
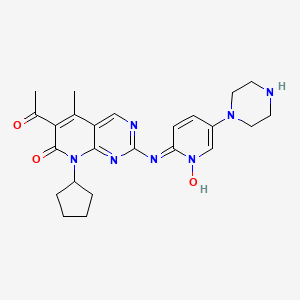
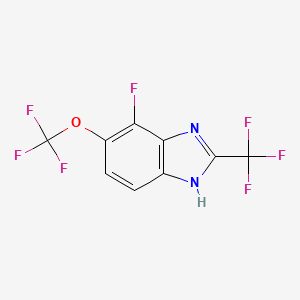
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
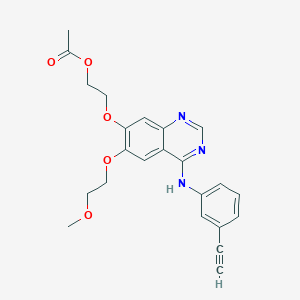
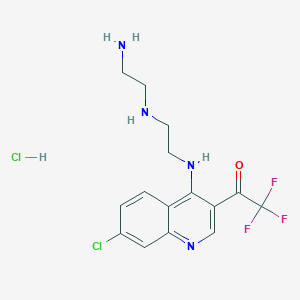
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
